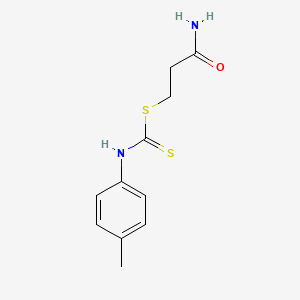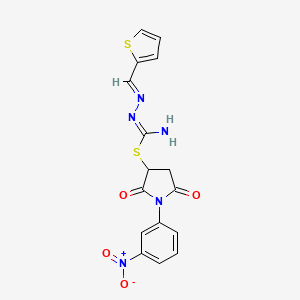
3-amino-3-oxopropyl (4-methylphenyl)dithiocarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-amino-3-oxopropyl (4-methylphenyl)dithiocarbamate, also known as MOTC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MOTC is a dithiocarbamate derivative that has been synthesized and studied for its unique properties and mechanisms of action.
作用机制
The mechanism of action of 3-amino-3-oxopropyl (4-methylphenyl)dithiocarbamate is not fully understood, but studies have suggested that it may act through multiple pathways. In cancer cells, 3-amino-3-oxopropyl (4-methylphenyl)dithiocarbamate has been shown to induce apoptosis through the activation of caspase-3 and caspase-9. It has also been shown to inhibit angiogenesis by downregulating VEGF expression. In copper-related diseases, 3-amino-3-oxopropyl (4-methylphenyl)dithiocarbamate acts as a chelating agent for copper ions, preventing their accumulation in tissues and reducing their toxicity.
Biochemical and Physiological Effects:
3-amino-3-oxopropyl (4-methylphenyl)dithiocarbamate has been shown to have several biochemical and physiological effects. In cancer cells, 3-amino-3-oxopropyl (4-methylphenyl)dithiocarbamate has been shown to induce cell cycle arrest and inhibit cell proliferation. It has also been shown to increase the production of reactive oxygen species, leading to oxidative stress and DNA damage. In copper-related diseases, 3-amino-3-oxopropyl (4-methylphenyl)dithiocarbamate has been shown to reduce copper levels in tissues and improve liver function.
实验室实验的优点和局限性
3-amino-3-oxopropyl (4-methylphenyl)dithiocarbamate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its properties can be confirmed through analytical techniques. It also has potential applications in various fields, making it a versatile compound for research. However, 3-amino-3-oxopropyl (4-methylphenyl)dithiocarbamate also has some limitations. Its mechanism of action is not fully understood, and its toxicity and side effects have not been extensively studied.
未来方向
There are several future directions for research on 3-amino-3-oxopropyl (4-methylphenyl)dithiocarbamate. In medicinal chemistry, further studies can be conducted to investigate its anticancer properties and potential for combination therapy with other drugs. In biochemistry, studies can be conducted to explore its chelating properties for other metal ions and its potential for the treatment of other metal-related diseases. In materials science, studies can be conducted to synthesize new metal complexes using 3-amino-3-oxopropyl (4-methylphenyl)dithiocarbamate as a ligand and investigate their properties and potential applications. Overall, 3-amino-3-oxopropyl (4-methylphenyl)dithiocarbamate is a promising compound with potential applications in various fields, and further research is needed to fully understand its properties and mechanisms of action.
合成方法
3-amino-3-oxopropyl (4-methylphenyl)dithiocarbamate can be synthesized through the reaction of 4-methylphenyl isothiocyanate and 3-amino-3-oxopropyl mercaptan. The reaction results in the formation of a yellow crystalline solid that can be purified through recrystallization. The purity of the compound can be confirmed through analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
3-amino-3-oxopropyl (4-methylphenyl)dithiocarbamate has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 3-amino-3-oxopropyl (4-methylphenyl)dithiocarbamate has been investigated for its anticancer properties. Studies have shown that 3-amino-3-oxopropyl (4-methylphenyl)dithiocarbamate can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In biochemistry, 3-amino-3-oxopropyl (4-methylphenyl)dithiocarbamate has been used as a chelating agent for metal ions. It has been shown to have high affinity for copper ions, making it a potential candidate for the treatment of copper-related diseases such as Wilson's disease. In materials science, 3-amino-3-oxopropyl (4-methylphenyl)dithiocarbamate has been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and materials engineering.
属性
IUPAC Name |
(3-amino-3-oxopropyl) N-(4-methylphenyl)carbamodithioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS2/c1-8-2-4-9(5-3-8)13-11(15)16-7-6-10(12)14/h2-5H,6-7H2,1H3,(H2,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQVVQDILCECAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)SCCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(4-Methylphenyl)carbamothioyl]sulfanyl}propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B5850002.png)
![N-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5850007.png)
![N,N-diethyl-4-[(4-ethyl-1-piperazinyl)methyl]aniline](/img/structure/B5850013.png)
![2-phenoxy-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-4-one](/img/structure/B5850018.png)
![N-[4-(1-piperidinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5850028.png)



![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-2-naphthylacetamide](/img/structure/B5850047.png)

![7,8-dihydro[1,3]thiazolo[2,3-i]purine](/img/structure/B5850062.png)
![N-(4-cyanophenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5850064.png)
